Technical Guide: 2-Aminothiazole Hydrochloride - A Comprehensive Overview of its Physical and Chemical Properties
Technical Guide: 2-Aminothiazole Hydrochloride - A Comprehensive Overview of its Physical and Chemical Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Aminothiazole hydrochloride is a heterocyclic amine salt that serves as a crucial building block in the synthesis of a wide array of pharmaceutical compounds. Its thiazole ring system is a prevalent scaffold in many biologically active molecules, contributing to its significance in medicinal chemistry and drug development. This technical guide provides an in-depth analysis of the physical and chemical properties of 2-aminothiazole hydrochloride, complete with experimental protocols and data presented for clarity and practical application.
Core Physical and Chemical Properties
A summary of the key physical and chemical properties of 2-Aminothiazole hydrochloride is presented below. It is important to distinguish these from the properties of its free base, 2-aminothiazole, which are also included for comparative purposes.
| Property | 2-Aminothiazole Hydrochloride | 2-Aminothiazole (Free Base) |
| Molecular Formula | C₃H₅ClN₂S | C₃H₄N₂S |
| Molecular Weight | 136.61 g/mol | 100.14 g/mol |
| CAS Number | 6142-05-8 | 96-50-4 |
| Appearance | White to off-white crystalline powder.[1] | Light brown or pale yellow crystals.[2][3] |
| Melting Point | Data not consistently available; expected to be higher than the free base. | 91-93 °C.[4] |
| Boiling Point | Decomposes | 117 °C at 15 mmHg |
| Solubility | Soluble in 1 M HCl (50 mg/mL).[4] Soluble in water.[5] Information on solubility in ethanol and DMSO is limited. | Soluble in water (100 g/L at 20 °C), alcohols, and diethyl ether.[3][6] |
| pKa | Data not available. | 5.36 (at 20 °C).[7] |
Experimental Protocols
Synthesis of 2-Aminothiazole Hydrochloride
The synthesis of 2-aminothiazole hydrochloride is typically achieved through the Hantzsch thiazole synthesis, followed by treatment with hydrochloric acid.
Workflow for the Synthesis of 2-Aminothiazole Hydrochloride:
Caption: General workflow for the synthesis of 2-Aminothiazole Hydrochloride.
Detailed Methodology:
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Hantzsch Thiazole Synthesis: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve thiourea (1 equivalent) in ethanol. To this solution, add an α-halo ketone such as chloroacetaldehyde (1 equivalent).
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Heat the reaction mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
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Salt Formation: To the ethanolic solution of 2-aminothiazole, slowly add a solution of hydrochloric acid in a suitable solvent (e.g., ethereal HCl or concentrated aqueous HCl) with stirring.
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A precipitate of 2-aminothiazole hydrochloride will form.
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Isolation and Purification: Collect the precipitate by vacuum filtration. Wash the solid with a cold, non-polar solvent (e.g., diethyl ether) to remove any unreacted starting materials and byproducts.
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Dry the resulting white to off-white crystalline powder under vacuum to obtain pure 2-aminothiazole hydrochloride.
Determination of Melting Point
The melting point can be determined using a standard capillary melting point apparatus.
Methodology:
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Finely powder a small amount of the dry 2-aminothiazole hydrochloride sample.
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Pack the powdered sample into a capillary tube to a height of 2-3 mm.
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Place the capillary tube in the melting point apparatus.
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Heat the apparatus at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.
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Record the temperature range from the appearance of the first liquid droplet to the complete liquefaction of the sample.
Solubility Determination
A general protocol to determine the qualitative and semi-quantitative solubility of 2-aminothiazole hydrochloride in various solvents.
Methodology:
-
To a series of small, labeled test tubes, add a pre-weighed amount of 2-aminothiazole hydrochloride (e.g., 10 mg).
-
To each tube, add a specific volume of the solvent to be tested (e.g., 1 mL of water, ethanol, or DMSO).
-
Agitate the tubes at a constant temperature (e.g., 25 °C) for a set period.
-
Visually inspect the tubes for the complete dissolution of the solid.
-
If the solid dissolves, the solubility is at least 10 mg/mL. If not, the solubility is less than 10 mg/mL. For more quantitative results, a gravimetric or spectroscopic method can be employed on the saturated solution.
Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural elucidation of 2-aminothiazole hydrochloride. The protonation of the amino group and the thiazole nitrogen can lead to shifts in the proton (¹H) and carbon (¹³C) signals compared to the free base.
¹H NMR Spectrum: The ¹H NMR spectrum of 2-aminothiazole hydrochloride in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆) would be expected to show signals for the two protons on the thiazole ring and the protons of the ammonium group. The chemical shifts will be influenced by the solvent and the protonation state.
¹³C NMR Spectrum: The ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule. The chemical shifts of the three carbon atoms in the thiazole ring will be observed.
Experimental Protocol for NMR Analysis:
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Dissolve an appropriate amount of 2-aminothiazole hydrochloride (typically 5-10 mg for ¹H NMR, 20-50 mg for ¹³C NMR) in a deuterated solvent (e.g., 0.5-0.7 mL of D₂O or DMSO-d₆) in an NMR tube.
-
Ensure the sample is fully dissolved; gentle warming or vortexing may be necessary.
-
Acquire the spectrum on a standard NMR spectrometer.
-
Process the data, including Fourier transformation, phase correction, and baseline correction. Chemical shifts are typically referenced to an internal standard like TMS or the residual solvent peak.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in 2-aminothiazole hydrochloride.
Expected Characteristic Peaks:
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N-H stretching: Broad bands in the region of 3200-2800 cm⁻¹ corresponding to the ammonium group (R-NH₃⁺).
-
C=N stretching: A peak around 1650-1550 cm⁻¹ characteristic of the thiazole ring.
-
C-S stretching: Peaks in the fingerprint region (below 1500 cm⁻¹) associated with the carbon-sulfur bond.
Experimental Protocol for FTIR Analysis:
-
Prepare the sample using a suitable method, such as a KBr pellet or as a thin film on a salt plate.
-
KBr Pellet Method: Mix a small amount of the finely ground sample with dry potassium bromide (KBr) powder and press the mixture into a thin, transparent pellet.
-
-
Place the sample in the FTIR spectrometer.
-
Acquire the spectrum over the desired wavenumber range (e.g., 4000-400 cm⁻¹).
-
Analyze the resulting spectrum to identify the characteristic absorption bands.
Diagram of FTIR Sample Preparation (KBr Pellet Method):
Caption: Workflow for preparing a KBr pellet for FTIR analysis.
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of the molecule. For 2-aminothiazole hydrochloride, under typical electrospray ionization (ESI) conditions, the spectrum would likely show the protonated molecule of the free base, [C₃H₄N₂S + H]⁺, at m/z 101.02.
Reactivity and Stability
2-Aminothiazole hydrochloride is a stable crystalline solid under normal laboratory conditions. As the salt of a weak base, it will react with strong bases to liberate the free 2-aminothiazole. The amino group on the thiazole ring can undergo various chemical transformations, making it a versatile intermediate in organic synthesis. It is important to store the compound in a cool, dry place away from strong oxidizing agents.
Conclusion
This technical guide has provided a detailed overview of the physical and chemical properties of 2-aminothiazole hydrochloride, along with experimental protocols for its synthesis and characterization. The data and methodologies presented herein are intended to be a valuable resource for researchers and professionals engaged in drug discovery and development, facilitating the effective use of this important chemical intermediate. Further research to definitively determine properties such as the melting point and quantitative solubility of the hydrochloride salt is encouraged for a more complete understanding.
References
- 1. rsc.org [rsc.org]
- 2. 2-Aminothiazole | C3H4N2S | CID 2155 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2-Aminothiazole - Wikipedia [en.wikipedia.org]
- 4. 2-氨基噻唑 97% | Sigma-Aldrich [sigmaaldrich.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. 2-Aminothiazole | 96-50-4 [chemicalbook.com]
- 7. 2-Aminothiazole CAS#: 96-50-4 [m.chemicalbook.com]
